molecular formula C11H20O B14491754 4,4-Dimethylnon-8-EN-2-one CAS No. 64435-43-4

4,4-Dimethylnon-8-EN-2-one

Cat. No.: B14491754
CAS No.: 64435-43-4
M. Wt: 168.28 g/mol
InChI Key: MYTVQQRVXDGZME-UHFFFAOYSA-N
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Description

4,4-Dimethylnon-8-EN-2-one is an organic compound with the molecular formula C11H20O It is characterized by the presence of a ketone functional group and a double bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylnon-8-EN-2-one can be achieved through several methods. One common approach involves the aldol condensation of 4,4-dimethylpentanal with 1-pentene in the presence of a base such as sodium hydroxide. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction, and the process may be conducted under high pressure and temperature to achieve the desired conversion rates.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylnon-8-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for electrophilic addition reactions, leading to substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogens (e.g., bromine) and acids (e.g., hydrochloric acid) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

4,4-Dimethylnon-8-EN-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethylnon-8-EN-2-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The double bond allows for interactions with various receptors and signaling pathways, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,8-Dimethylnon-7-en-2-one: Similar structure but with different positioning of the double bond.

    Nonan-2-one: Lacks the methyl groups and double bond present in 4,4-Dimethylnon-8-EN-2-one.

    Heptan-2-one: Shorter carbon chain and lacks the double bond and methyl groups.

Uniqueness

This compound is unique due to its specific arrangement of the ketone group, double bond, and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

64435-43-4

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4,4-dimethylnon-8-en-2-one

InChI

InChI=1S/C11H20O/c1-5-6-7-8-11(3,4)9-10(2)12/h5H,1,6-9H2,2-4H3

InChI Key

MYTVQQRVXDGZME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)CCCC=C

Origin of Product

United States

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